molecular formula C14H17O6- B14407599 2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate CAS No. 83172-52-5

2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate

Cat. No.: B14407599
CAS No.: 83172-52-5
M. Wt: 281.28 g/mol
InChI Key: UCLBBFZYDMBVCJ-UHFFFAOYSA-M
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Description

2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate is an organic compound with a complex structure that includes both hydroxyl and carboxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate typically involves the esterification of 2,2-Bis(hydroxymethyl)butyric acid with a benzoic acid derivative. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can further streamline the production process, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the carboxyl group can produce primary alcohols .

Scientific Research Applications

2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Bis(hydroxymethyl)butanoic acid
  • 2,2-Dimethylolbutyric acid
  • Dimethylolbutanoic acid

Uniqueness

2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for the development of new materials and biologically active molecules .

Properties

CAS No.

83172-52-5

Molecular Formula

C14H17O6-

Molecular Weight

281.28 g/mol

IUPAC Name

2-[2,2-bis(hydroxymethyl)butoxycarbonyl]benzoate

InChI

InChI=1S/C14H18O6/c1-2-14(7-15,8-16)9-20-13(19)11-6-4-3-5-10(11)12(17)18/h3-6,15-16H,2,7-9H2,1H3,(H,17,18)/p-1

InChI Key

UCLBBFZYDMBVCJ-UHFFFAOYSA-M

Canonical SMILES

CCC(CO)(CO)COC(=O)C1=CC=CC=C1C(=O)[O-]

Origin of Product

United States

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